Dimethoxy(dipropyl)silane
Overview
Description
Dimethoxy(dipropyl)silane is an organosilicon compound with the molecular formula C8H20O2Si. It is a type of silane coupling agent, which means it contains both organic functional groups and hydrolyzable inorganic methoxysilyl groups. These dual functionalities allow it to bind chemically to both inorganic materials and organic polymers, making it a valuable compound in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxy(dipropyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst to facilitate the addition of dipropylsilane to methanol, forming this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Dimethoxy(dipropyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxysilyl groups can hydrolyze in the presence of water to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a polymeric network.
Substitution: The organic functional groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis and Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dimethoxy(dipropyl)silane involves the hydrolysis of the methoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the adhesion and mechanical properties of the materials it is applied to. The organic functional groups can also interact with various substrates, further improving the compound’s effectiveness as a coupling agent .
Comparison with Similar Compounds
- Dimethoxy(dimethyl)silane
- Dimethoxy(diethyl)silane
- Trimethoxy(dipropyl)silane
Comparison: Dimethoxy(dipropyl)silane is unique due to its specific combination of methoxysilyl and dipropyl groups, which provide a balance of reactivity and hydrophobicity. Compared to dimethoxy(dimethyl)silane and dimethoxy(diethyl)silane, the dipropyl groups in this compound offer enhanced hydrophobic properties, making it more suitable for applications requiring water resistance. Additionally, compared to trimethoxy(dipropyl)silane, the dimethoxy variant has a lower degree of hydrolysis, which can be advantageous in certain applications where controlled reactivity is desired .
Properties
IUPAC Name |
dimethoxy(dipropyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUVKQDVTIIMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CCC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558943 | |
Record name | Dimethoxy(dipropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18230-94-9 | |
Record name | Dimethoxy(dipropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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